molecular formula C15H19NO3 B1435362 (E)-Ethyl 3-(4-morpholinophenyl)acrylate CAS No. 1359868-31-7

(E)-Ethyl 3-(4-morpholinophenyl)acrylate

Cat. No.: B1435362
CAS No.: 1359868-31-7
M. Wt: 261.32 g/mol
InChI Key: YSUZMYKKXLWLOA-VMPITWQZSA-N
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Description

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is an organic compound that belongs to the class of ethyl cinnamates It features a morpholine ring attached to a phenyl group, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(4-morpholinophenyl)acrylate can be synthesized through the Horner–Wadsworth–Emmons reaction. This reaction involves the condensation of an aldehyde with a phosphonate ester in the presence of a base, typically under microwave irradiation to enhance the reaction rate and yield . The reaction conditions often include the use of ethyl acetate as a solvent and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Green chemistry principles, such as the use of microwave irradiation, can also be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-morpholinophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(4-morpholinophenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-morpholinophenyl)acrylate involves its interaction with molecular targets through its functional groups. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the acrylate moiety can participate in conjugation and electron transfer processes. These interactions can influence the compound’s biological activity and photophysical properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: Lacks the morpholine ring, making it less versatile in terms of hydrogen bonding and electrostatic interactions.

    Methyl 3-(4-morpholinophenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    Phenyl acrylate:

Uniqueness

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is unique due to the presence of the morpholine ring, which enhances its ability to participate in various chemical and biological interactions. This makes it a valuable compound for applications in bioimaging, medicinal chemistry, and materials science .

Properties

IUPAC Name

ethyl (E)-3-(4-morpholin-4-ylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(17)8-5-13-3-6-14(7-4-13)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUZMYKKXLWLOA-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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